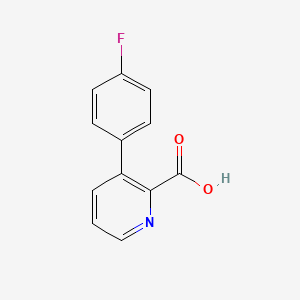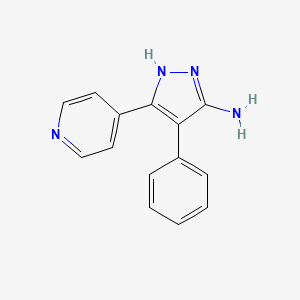
3-(4-Fluorophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-Fluorophenyl)picolinic acid" is not directly mentioned in the provided papers, but related compounds and structures have been studied. For instance, "4-(3-carboxyphenyl)picolinic acid" has been used as a building block for the synthesis of various metal–organic and supramolecular networks . Similarly, other fluorophen
Scientific Research Applications
Photophysical Properties and OLED Applications
Research on 3-(4-Fluorophenyl)picolinic acid and its derivatives focuses significantly on their application in organic light-emitting diodes (OLEDs) and their photophysical properties. These compounds have been utilized as ligands in various iridium(III) complexes, demonstrating their relevance in the synthesis of blue phosphorescent materials for OLEDs. For instance, a study by Xu et al. (2009) synthesized blue phosphorescent emitting materials using 2-(fluoro substituted phenyl)-4-methylpyridine ligands, including this compound derivatives, for potential application in OLEDs. The introduction of fluorine atoms and methyl groups into the ligands allowed fine-tuning of emission colors, showing bright blue-to-green luminescence (Xu, R. Zhou, G. Wang, & J. Yu, 2009).
Antimicrobial Activities and DNA Interactions
Beyond photophysical properties, derivatives of this compound have been explored for their antimicrobial activities. Tamer et al. (2018) characterized picolinic acid and its derivatives, including this compound, for their antibacterial and antifungal activities. They found these compounds to be very active against both Gram-positive and Gram-negative bacteria. The study also investigated the DNA interactions of these compounds, providing insights into their potential biomedical applications (Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, & Y. Atalay, 2018).
Synthesis of Organic Compounds
The synthetic utility of this compound extends to the preparation of complex organic molecules. For example, Du et al. (2019) reported a practical synthetic route to regorafenib, a cancer treatment drug, starting from 2-picolinic acid and involving intermediate steps that could potentially involve derivatives of this compound. This highlights the compound's role in the synthesis of pharmaceuticals (Du, Q. Zhou, Y. Shi, M. Yu, W. Sun, & G. Chen, 2019).
Vapor-Phase Oxidation of Picolines
Research also delves into the catalytic properties of materials derived from this compound. Hamano, Nagy, and Jensen (2012) developed a metal-free, direct oxidation process of picolines to their corresponding carboxylic acids using air, under continuous flow conditions. This process demonstrates the potential of this compound derivatives in catalytic applications, particularly in the green synthesis of important industrial chemicals (Hamano, K. D. Nagy, & K. Jensen, 2012).
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to bind to zinc finger proteins (zfps), disrupting their structures and inhibiting function .
Mode of Action
It’s plausible that it might interact with its targets in a similar way as picolinic acid does, by binding to zfps and disrupting their structures .
Biochemical Pathways
Picolinic acid, a metabolite of tryptophan (TRY), has been implicated in the pathogenesis of major depression and other mental health conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(4-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to zinc finger proteins, altering their structure and function . This interaction can inhibit the function of these proteins, which are involved in viral replication and normal cellular homeostasis . Additionally, this compound can act as an immunomodulator by affecting zinc transport .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit viral entry by targeting viral-cellular membrane fusion . This inhibition can disrupt the replication cycle of enveloped viruses such as SARS-CoV-2 and influenza A virus . Furthermore, this compound can affect immune responses by working in conjunction with cytokines like interferon gamma .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as zinc finger proteins, disrupting their zinc-binding capabilities and altering their structure . This binding can inhibit the function of these proteins, which are crucial for viral replication and cellular homeostasis . Additionally, this compound can interfere with cellular endocytosis and membrane fusion events, further inhibiting viral entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that this compound can maintain its antiviral activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit antiviral activity without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of tryptophan through the kynurenine pathway . This pathway involves enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can affect the compound’s accumulation and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .
properties
IUPAC Name |
3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRQJLIWJGHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590944 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192608-90-4 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)










